1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid
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Overview
Description
1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound features a cyclopentene ring substituted with a pyridine ring and a carboxylic acid group, making it a versatile molecule in organic synthesis and research.
Preparation Methods
The synthesis of 1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further modified to obtain the desired carboxylic acid derivative.
Chemical Reactions Analysis
1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of various chemical intermediates and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Pyridin-4-yl)cyclopent-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopent-3-ene-1-carboxylic acid: Lacks the pyridine ring, making it less versatile in certain reactions.
Pyridin-4-ylacetic acid: Contains a pyridine ring but lacks the cyclopentene structure, leading to different reactivity and applications.
Cyclopent-3-ene-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid, affecting its chemical properties and reactivity.
These comparisons highlight the unique combination of the cyclopentene ring, pyridine ring, and carboxylic acid group in this compound, which contributes to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-pyridin-4-ylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c13-10(14)11(5-1-2-6-11)9-3-7-12-8-4-9/h1-4,7-8H,5-6H2,(H,13,14) |
InChI Key |
IFBDECSPIBKOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1(C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
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